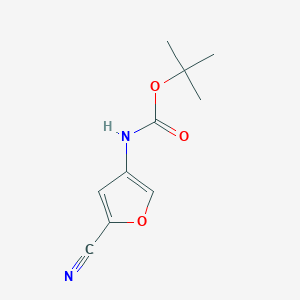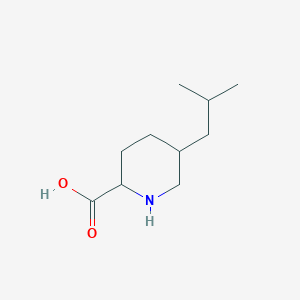
5-(2-甲基丙基)哌啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylpropyl)piperidine-2-carboxylic acid is a chemical compound with the CAS Number: 2166982-60-9. It has a molecular weight of 185.27 and is also known as 5-isobutylpiperidine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-(2-Methylpropyl)piperidine-2-carboxylic acid is 1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
5-(2-Methylpropyl)piperidine-2-carboxylic acid is a powder that is stored at room temperature . Carboxylic acids, such as this compound, are known to exhibit strong hydrogen bonding between molecules, leading to high boiling points .科学研究应用
手性生物碱构件
Takahata 等人(2002 年)的一项研究探讨了新型 C(2)-对称 2,6-二烯丙基哌啶羧酸甲酯作为合成哌啶相关生物碱的手性构件的用途,突出了其在复杂天然产物合成中的潜力 Takahata, H., Ouchi, H., Ichinose, M., & Nemoto, H. (2002)。
抗癌剂
Rehman 等人(2018 年)合成了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物并将其作为抗癌剂进行了评估。这项研究强调了该化合物在开发针对癌症的潜在治疗剂中的作用 Rehman, A., Ahtzaz, N., Abbasi, M., Siddiqui, Sz., Saleem, S., Manzoor, S., Iqbal, J., Virk, N., Chohan, T., & Shah, S. (2018)。
癌症治疗的 Aurora 激酶抑制剂
分子 (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid 被确定为 Aurora A 激酶的抑制剂,表明其在治疗癌症中的效用 罗伯特·亨利,詹姆斯 (2006)。
基质金属蛋白酶抑制剂
Pikul 等人(2001 年)发现一系列含有取代哌啶的羧酸可以以低纳摩尔效力抑制基质金属蛋白酶。这些发现对于开发针对各种疾病(包括癌症和炎症)的新型治疗剂具有重要意义 Pikul, S., Ohler, N., Ciszewski, G., Laufersweiler, M., Almstead, N., De, B., Natchus, M., Hsieh, L., Janusz, M. J., Peng, S., Branch, T. M., King, S. L., & Taiwo, Y. O. (2001)。
安全和危害
未来方向
Piperidine derivatives, such as 5-(2-Methylpropyl)piperidine-2-carboxylic acid, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of the piperidine nucleus in the field of drug discovery .
属性
IUPAC Name |
5-(2-methylpropyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWVUFCOSRXNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylpropyl)piperidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

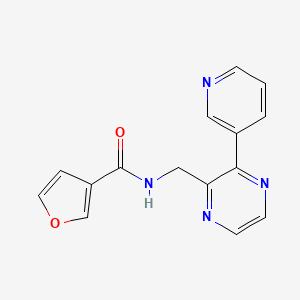
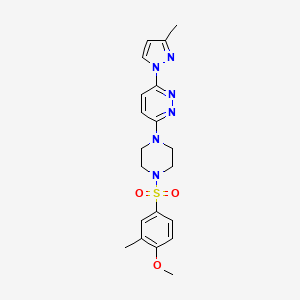
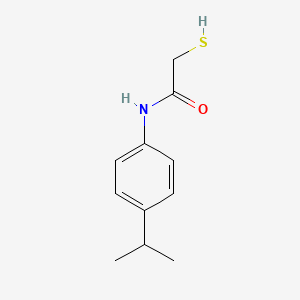
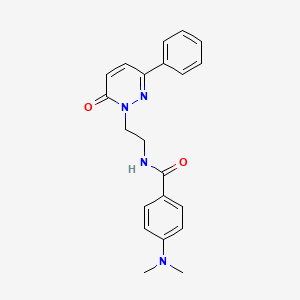
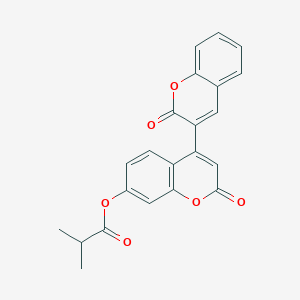
![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)
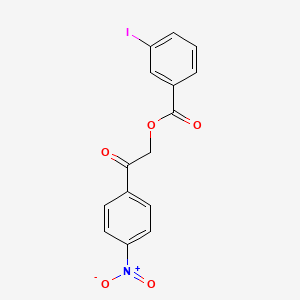
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)
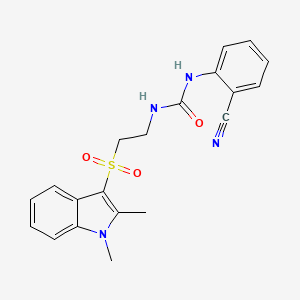
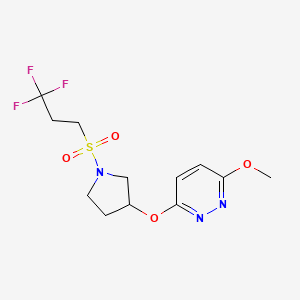
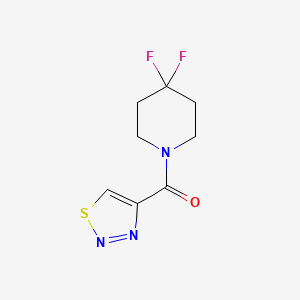
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)
